1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenases (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound inhibits the activity of COX-1 and COX-2 enzymes . By inhibiting these enzymes, it prevents the formation of prostaglandins, thereby reducing inflammation. The compound’s interaction with its targets results in a decrease in the production of these inflammatory mediators .
Preparation Methods
The synthesis of 1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzothiazole core: This can be achieved through the reaction of aniline derivatives with ammonium thiocyanate in the presence of an oxidizing agent such as sodium bromide.
Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the pyrazole ring: This involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.
Coupling of the benzothiazole and pyrazole moieties: This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Chemical Reactions Analysis
1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer’s disease, and tuberculosis
Biological Studies: The compound is used as a probe to study biological pathways and molecular targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.
Comparison with Similar Compounds
1-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide can be compared with other benzothiazole derivatives, such as:
6-methoxybenzo[d]thiazol-2-yl)hydrazine: This compound shares a similar benzothiazole core but differs in its functional groups and biological activities.
N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine: This compound has a different substitution pattern and exhibits distinct biological properties.
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: These compounds have additional heterocyclic rings and show unique biological activities.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9(2)19-12(6-7-16-19)14(20)18-15-17-11-5-4-10(21-3)8-13(11)22-15/h4-9H,1-3H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQHOAOUKKLQMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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